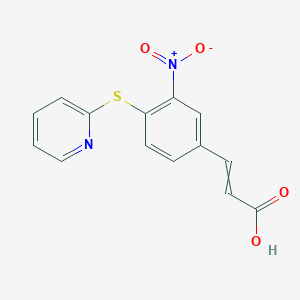
(E)-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enoic acid is a useful research compound. Its molecular formula is C14H10N2O4S and its molecular weight is 302.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enoic acid, also known as 3-[3-nitro-4-(2-pyridylthio)phenyl]acrylic acid, is an organic compound with the molecular formula C14H10N2O4S. This compound has garnered attention in various fields of research due to its unique structural features and potential biological activities, including anti-inflammatory and antimicrobial properties.
- Molecular Formula : C14H10N2O4S
- Molecular Weight : 302.31 g/mol
- CAS Number : 175278-56-5
- Boiling Point : Approximately 516.7 °C (predicted)
- Density : 1.47 g/cm³ (predicted)
The biological activity of this compound is primarily attributed to its functional groups, particularly the nitro and pyridylthio moieties. These groups can participate in redox reactions and form coordination complexes with metal ions, potentially modulating various biological pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine and acrylic acids can inhibit the growth of various bacteria and fungi. The presence of the nitro group enhances these effects by promoting reactive oxygen species (ROS) production, which can damage microbial cell structures.
Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This could make it a candidate for therapeutic applications in conditions characterized by chronic inflammation.
Cytotoxicity and Cancer Research
Preliminary studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound shows promise in selectively inducing apoptosis in cancer cells while sparing normal cells, likely due to its ability to interfere with cellular signaling pathways involved in cell proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on a series of pyridine derivatives demonstrated that compounds similar to this compound exhibited MIC values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Activity : In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, the compound was shown to reduce TNF-alpha and IL-6 levels significantly, suggesting a strong anti-inflammatory effect .
- Cytotoxicity Profile : In vitro assays on human cancer cell lines indicated that the compound had an IC50 value of approximately 25 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics .
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Molecular Weight | 302.31 g/mol | Varies (typically between 250–350 g/mol) |
| Antimicrobial Activity | Effective against various bacteria and fungi | Similar compounds often show activity |
| Anti-inflammatory Potential | Reduces cytokine levels in vitro | Common among many pyridine derivatives |
| Cytotoxicity | Moderate IC50 ~25 µM | Varies widely across compounds |
属性
IUPAC Name |
3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-14(18)7-5-10-4-6-12(11(9-10)16(19)20)21-13-3-1-2-8-15-13/h1-9H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEAFENRUYAQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)C=CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384299 |
Source


|
| Record name | 3-{3-Nitro-4-[(pyridin-2-yl)sulfanyl]phenyl}prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-56-5 |
Source


|
| Record name | 3-{3-Nitro-4-[(pyridin-2-yl)sulfanyl]phenyl}prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














